1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one
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Overview
Description
1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one is a synthetic organic compound that belongs to the class of triazene derivatives. Triazene compounds are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. This compound features a triazene group attached to a phenyl ring, which is further connected to an ethanone moiety.
Preparation Methods
The synthesis of 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one typically involves the reaction of 3,3-diethyl-1-triazene with a substituted benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one involves its interaction with cellular components. The triazene group can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one include other triazene derivatives such as:
- 1-{3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}ethan-1-one
- 1-{3-[(1E)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}ethan-1-one
These compounds share similar structural features but differ in the alkyl groups attached to the triazene moiety. The uniqueness of this compound lies in its specific alkyl substitution, which can influence its reactivity and biological activity .
Properties
CAS No. |
52416-22-5 |
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Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[3-(diethylaminodiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C12H17N3O/c1-4-15(5-2)14-13-12-8-6-7-11(9-12)10(3)16/h6-9H,4-5H2,1-3H3 |
InChI Key |
NFXYHFXDOGBJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
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